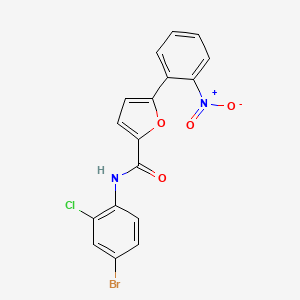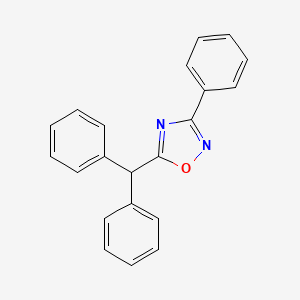
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide, commonly known as BPP, is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. BPP is a synthetic compound that is used to study the mechanisms of various biological processes.
Mechanism of Action
BPP inhibits the activity of PKC by binding to the enzyme's regulatory domain, preventing it from interacting with its substrate. This results in a decrease in the phosphorylation of downstream targets, which ultimately affects various cellular processes.
Biochemical and Physiological Effects:
The inhibition of PKC by BPP has been shown to have various biochemical and physiological effects. BPP has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, BPP has been shown to have neuroprotective effects by preventing the activation of PKC in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPP in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in various biological processes without affecting other cellular processes. However, one limitation of using BPP is its potential toxicity. BPP has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of BPP in scientific research. One potential direction is the development of more potent and selective PKC inhibitors. Another potential direction is the use of BPP in the study of PKC isoforms, which play different roles in various cellular processes. Additionally, BPP could be used in the study of the role of PKC in various diseases, such as cancer, Alzheimer's disease, and diabetes.
Conclusion:
In conclusion, BPP is a synthetic compound that has significant potential in scientific research. Its specificity for PKC allows researchers to study the role of this enzyme in various biological processes. While there are limitations to its use, such as potential toxicity, BPP has several advantages that make it a valuable tool in scientific research. There are also several future directions for the use of BPP in the study of PKC and its role in various diseases.
Synthesis Methods
The synthesis of BPP involves the reaction of 3-bromophenol and 4-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting compound is then reacted with 2-bromo-2-methylpropanoic acid in the presence of potassium carbonate and dimethylformamide. The final product is purified using column chromatography.
Scientific Research Applications
BPP has been used in various scientific research studies to investigate the mechanisms of biological processes. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. BPP has also been used to study the role of PKC in the regulation of ion channels and receptors.
properties
IUPAC Name |
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10(22-14-4-2-3-11(16)9-14)15(19)17-12-5-7-13(8-6-12)18(20)21/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRIXSQNXAEKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(4-nitrophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)
![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)
![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)
![5,5'-[(4-methoxyphenyl)methylene]bis(6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione)](/img/structure/B5124953.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)
